Lyxonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAIJAYHKCRRA-UZBSEBFBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182473 | |
| Record name | Lyxonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28223-40-7, 526-92-1 | |
| Record name | Lyxonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28223-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Lyxonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lyxonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028223407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lyxonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Characterization and Isomeric Relationships of Lyxonic Acid
Stereoisomeric Forms of Lyxonic Acid (L- and D-Lyxonic acid)
This compound exists as two enantiomers: L-Lyxonic acid and D-Lyxonic acid. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. D-Lyxonic acid has a D-configuration, while L-Lyxonic acid has an L-configuration. nih.govnih.gov L-Lyxonic acid has been identified as a human urinary metabolite and a rat metabolite. ebi.ac.uk D-Lyxonic acid has been reported as a plant metabolite found in Arabidopsis thaliana and Vitis vinifera. nih.gov
Stereochemical Differentiation from Related Pentonic Acids (e.g., L-Xylonic Acid)
This compound is a stereoisomer of other pentonic acids, such as xylonic acid, arabinonic acid, and ribonic acid. These pentonic acids all have the same molecular formula (C₅H₁₀O₆) but differ in the spatial arrangement of the hydroxyl groups on their chiral centers. wikipedia.org Specifically, xylonic acid is the C-2 epimer of this compound. wikipedia.org This means they differ in the configuration of the hydroxyl group at the second carbon atom. L-Xylonic acid, for instance, has a different stereochemical configuration compared to L-Lyxonic acid.
The systematic IUPAC name for D-Xylonic acid is (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid, while the IUPAC name for L-Xylonic acid is (2S,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid. wikipedia.org The IUPAC name for D-Lyxonic acid is (2S,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid, and for L-Lyxonic acid it is (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid. nih.govnih.gov These names highlight the differences in the R/S configuration at the chiral centers.
The distinct stereochemistry of L-Lyxonic acid compared to L-Xylonic acid is evident in their formation pathways from the degradation of L-ascorbic acid (vitamin C). L-Lyxonic acid and L-Xylonic acid are formed alongside other sugar acids during the decomposition of dehydroascorbic acid (DHA) and its intermediate, 2,3-diketo-L-gulonic acid (DKG). Enzymatic and non-enzymatic pathways can influence the formation of these isomers; for example, enzymatic decarboxylation in biological systems may preferentially produce L-Lyxonic acid, while non-enzymatic decomposition might generate L-Xylonic acid.
Here is a table comparing the stereochemical configurations:
| Compound | IUPAC Name | Configuration at C2 | Configuration at C3 | Configuration at C4 |
| D-Xylonic acid | (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid | R | S | R |
| L-Xylonic acid | (2S,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid | S | R | S |
| D-Lyxonic acid | (2S,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid | S | S | R |
| L-Lyxonic acid | (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid | R | R | S |
Impact of Hydroxyl Group Configuration on Biological and Chemical Reactivity
The specific configuration of hydroxyl groups in sugar acids like this compound and Xylonic acid significantly impacts their biological roles and chemical reactivity. The spatial arrangement of these hydroxyl groups influences factors such as hydrogen bonding capacity, steric hindrance, and the accessibility of reaction sites. studyraid.comresearchgate.net
The stereochemistry dictates enzyme specificity. For example, different enzymes are involved in the metabolism of D-xylonic acid compared to other sugar acids. The arrangement of hydroxyl groups affects how these molecules interact with enzymes and other biological molecules, influencing metabolic pathways.
Mechanistic Investigations of Lyxonic Acid Biosynthesis and Catabolism
Biosynthetic Routes to Lyxonic Acid
This compound can be synthesized through two primary routes: the direct oxidation of its parent sugar, L-lyxose, and as a degradation product in the catabolic pathway of L-ascorbic acid.
The conversion of an aldose sugar to its corresponding aldonic acid via oxidation of the aldehyde group is a common biochemical reaction. wikipedia.org This process is catalyzed by enzymes known as oxidoreductases, such as dehydrogenases or oxidases. wikipedia.org In this pathway, the aldehyde group (-CHO) at the C1 position of L-lyxose is oxidized to a carboxylic acid group (-COOH), forming L-lyxonic acid.
While specific enzymes exclusively dedicated to the oxidation of L-lyxose are not as extensively characterized as those for more common sugars like glucose or xylose, many aldose-oxidizing enzymes exhibit broad substrate specificity. nih.govsemanticscholar.org Microorganisms, particularly from the genera Pseudomonas and Gluconobacter, are known to efficiently oxidize a wide range of aldoses into their corresponding aldonic acids. nih.govnih.gov This conversion is often mediated by NADP-dependent dehydrogenases or by oxidases that utilize molecular oxygen as the electron acceptor. wikipedia.orgsemanticscholar.org Therefore, the enzymatic oxidation of L-lyxose by a suitable oxidoreductase represents a direct biosynthetic route to L-lyxonic acid.
A significant biosynthetic pathway for L-lyxonic acid originates from the degradation of L-ascorbic acid (vitamin C). In this multi-step process, L-lyxonic acid emerges following the decarboxylation of a key intermediate.
The degradation of L-ascorbic acid begins with its oxidation to dehydroascorbic acid (DHA). nih.gov While this initial oxidation can be reversible, DHA is also susceptible to irreversible hydrolysis, which opens its lactone ring to form 2,3-diketo-L-gulonic acid (DKG). nih.govnih.gov DKG is a relatively unstable intermediate that can be further metabolized. researchgate.netnih.gov The critical step leading to the formation of C5 sugar acids is the decarboxylation of the six-carbon DKG molecule, which removes the carboxyl group at the C1 position. This reaction yields both L-lyxonic acid and its epimer, L-xylonic acid. researchgate.net
| Step | Starting Compound | Process | Resulting Intermediate |
|---|---|---|---|
| 1 | L-Ascorbic Acid | Oxidation | Dehydroascorbic acid (DHA) |
| 2 | Dehydroascorbic acid (DHA) | Irreversible Hydrolysis | 2,3-Diketo-L-gulonic acid (DKG) |
| 3 | 2,3-Diketo-L-gulonic acid (DKG) | Decarboxylation | L-Lyxonic acid |
The decarboxylation of 2,3-diketo-L-gulonic acid to L-lyxonic acid can proceed both enzymatically and non-enzymatically. The relative importance of each pathway depends on the biological system and local conditions.
Enzymatic Pathway: An enzyme named 2,3-diketoaldonate decarboxylase has been identified and purified from animal tissues, such as rat liver. researchgate.net This enzyme specifically catalyzes the decarboxylation of DKG and other diketoaldonic acids, confirming a defined enzymatic route for the production of L-lyxonic and L-xylonic acids in vivo. researchgate.net
Non-Enzymatic Pathway: DKG is known to be an unstable compound in aqueous solutions and can undergo spontaneous degradation. researchgate.netnih.gov This non-enzymatic conversion can lead to several breakdown products, including L-lyxonic acid, particularly under neutral conditions. researchgate.netnih.gov The inherent instability of DKG suggests that non-enzymatic decarboxylation can be a significant formation route, especially in environments lacking the specific decarboxylase enzyme.
The dominance of either pathway is context-dependent. In tissues where 2,3-diketoaldonate decarboxylase is expressed, the enzymatic reaction is likely the primary route. In other biological or food systems, non-enzymatic degradation may be the predominant mechanism for L-lyxonic acid formation from DKG.
Formation as a Product of 2,3-Diketo-L-gulonic Acid Decarboxylation
Catabolic Pathways of this compound
Once formed, L-lyxonic acid can be utilized as a carbon source by certain microorganisms, which have evolved specific pathways to degrade it.
The opportunistic pathogen Pseudomonas aeruginosa PAO1 is capable of utilizing L-lyxonic acid (L-lyxonate) as a sole source of carbon. nih.gov It employs a specific catabolic pathway to channel L-lyxonate into its central metabolism. Research has shown that when P. aeruginosa PAO1 is grown on L-lyxonate, a specific set of genes involved in its degradation are upregulated. nih.gov
The pathway begins with the dehydration of L-lyxonate by the enzyme L-lyxonate dehydratase (LyxD) , which belongs to the enolase superfamily. nih.gov This initial step yields 2-keto-3-deoxy-L-lyxonate . This intermediate is then acted upon by 2-keto-3-deoxy-L-lyxonate dehydratase , which performs a second dehydration to produce α-ketoglutarate semialdehyde . In the final step, a dehydrogenase oxidizes α-ketoglutarate semialdehyde to α-ketoglutarate . nih.gov As α-ketoglutarate is a key intermediate in the citric acid cycle, this pathway effectively integrates L-lyxonic acid into the cell's central energy-producing metabolism. nih.gov
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | L-Lyxonic acid | L-lyxonate dehydratase (LyxD) | 2-Keto-3-deoxy-L-lyxonate |
| 2 | 2-Keto-3-deoxy-L-lyxonate | 2-Keto-3-deoxy-L-lyxonate dehydratase | α-Ketoglutarate semialdehyde |
| 3 | α-Ketoglutarate semialdehyde | Dehydrogenase | α-Ketoglutarate |
Enzymology of this compound Dehydration (e.g., LyxD function within the Enolase Superfamily)
The dehydration of this compound is a critical step in its catabolism, catalyzed by enzymes belonging to the enolase superfamily. Members of this superfamily are known to catalyze the abstraction of a proton from a carbon atom adjacent to a carboxylic acid, forming an enolate intermediate. While specific studies on a "LyxD" enzyme dedicated to this compound dehydration are not extensively detailed in available literature, the general mechanism can be inferred from the well-characterized members of the enolase superfamily.
These enzymes typically utilize a divalent metal ion, often Mg²⁺, to stabilize the negative charge of the carboxylate group of the substrate and to facilitate the deprotonation at the α-carbon. The active site architecture of enolase superfamily enzymes features conserved amino acid residues that act as general acid/base catalysts. The proposed mechanism for this compound dehydration would involve the binding of lyxonate to the active site, followed by the abstraction of a proton, leading to the formation of an enolate intermediate. Subsequently, a water molecule is eliminated, resulting in the formation of an unsaturated product. The specific stereochemistry and reaction kinetics would be determined by the unique active site geometry of the enzyme involved.
Identification of Catabolic Intermediates (e.g., α-ketoglutarate semialdehyde)
The breakdown of this compound is expected to proceed through a series of metabolic intermediates. One such key intermediate that has been identified in related catabolic pathways is α-ketoglutarate semialdehyde. While the direct conversion of this compound to α-ketoglutarate semialdehyde is not fully elucidated, it is hypothesized to be a downstream product following initial dehydration and subsequent enzymatic transformations.
In other metabolic contexts, α-ketoglutarate semialdehyde is known to be a reactive compound that can be further metabolized. For instance, in the catabolism of certain amino acids like hydroxyproline, α-ketoglutarate semialdehyde is formed and then converted to α-ketoglutarate by the action of a dehydrogenase. This α-ketoglutarate can then enter the citric acid cycle, a central metabolic pathway for energy production. It is plausible that a similar fate awaits the α-ketoglutarate semialdehyde derived from this compound catabolism, thereby integrating its breakdown with central carbon metabolism.
Metabolic Flux and Pathway Regulation in Cellular Systems
Metabolic flux analysis is a powerful technique used to quantify the rate of turnover of metabolites through a metabolic pathway. While specific metabolic flux analyses for this compound pathways are not widely reported, the principles of this methodology can be applied to understand the flow of carbon from this compound through its catabolic route. By using isotopically labeled this compound (e.g., with ¹³C), researchers can trace the labeled carbon atoms as they are incorporated into various downstream metabolites. This allows for the determination of the relative and absolute fluxes through different branches of the pathway.
Advanced Synthetic Methodologies for Lyxonic Acid and Its Derivatives
Chemical Synthesis Approaches
Chemical synthesis routes for lyxonic acid and its derivatives often involve the controlled oxidation of precursor sugars or transformations of related compounds. These methods provide access to this compound through established organic chemistry principles.
Oxidation of Aldopentoses (e.g., L-lyxose, D-xylose-derived precursors)
The most direct chemical approach to synthesizing this compound involves the oxidation of the corresponding aldopentose, lyxose. For instance, L-lyxonic acid can be synthesized through the oxidation of L-lyxose. One chemical method adapted from xylose oxidation protocols employs performic acid, generated in situ from formic acid and hydrogen peroxide, to oxidize L-lyxose. This reaction typically proceeds rapidly at temperatures between 40°C and 50°C, yielding L-lyxonic acid along with minor by-products. Subsequent hydrolysis in aqueous media can remove formyl groups, leading to the isolation of L-lyxonic acid with purities exceeding 80% after crystallization.
While D-xylose is a readily available aldopentose and its oxidation yields xylonic acid (a C-2 epimer of this compound), the direct conversion of D-xylose or its immediate derivatives specifically to this compound through simple oxidation is not a primary or widely reported chemical route for this compound synthesis in the literature surveyed. However, aldonic acids, including isomers of xylonic acid (which encompasses this compound as a C-2 epimer), can be obtained by the oxidation of their corresponding pentoses. wikipedia.orgwikipedia.org
Derivation from Ascorbic Acid Precursors via Controlled Chemical Transformations
L-lyxonic acid can also be obtained through the controlled degradation of L-ascorbic acid (vitamin C). L-ascorbic acid undergoes oxidation to dehydroascorbic acid (DHA), which is then irreversibly transformed into 2,3-diketo-L-gulonic acid (DKG). nih.govmdpi.com DKG can subsequently undergo decarboxylation to yield L-lyxonic acid. nih.govmdpi.combiologynotesonline.com A laboratory methodology for this derivation involves oxidizing L-ascorbic acid to dehydroascorbic acid under controlled conditions (pH 4–6, temperature 25–40°C). The subsequent decarboxylation via 2,3-diketo-L-gulonic acid yields L-lyxonic acid. Monitoring of intermediates using techniques like thin-layer chromatography (TLC) is recommended during this process.
Synthesis of this compound Esters and Lactones (e.g., Lyxono-1,4-lactone derivatives)
Like other sugar acids, this compound can readily undergo intramolecular cyclization to form lactones through dehydration. wikipedia.orgwikipedia.org The formation of lyxono-1,4-lactone derivatives is a common outcome, particularly under acidic conditions or during the isolation process. The stabilization of this compound products can be achieved through lactonization, for instance, by forming derivatives such as 2,3-O-isopropylidene-L-lyxono-1,4-lactone. These lactones and esters serve as valuable intermediates in the synthesis of other compounds or as protected forms of this compound. For example, the synthesis of methyl 2,4-anhydro-3,5-di-O-benzyl-D-lyxonate has been reported as a precursor to functionalized D-lyxonate derivatives. researchgate.net
Chemoenzymatic and Biocatalytic Syntheses
Chemoenzymatic and biocatalytic approaches offer attractive alternatives to purely chemical methods, often providing higher selectivity and operating under milder conditions.
Enzyme-Mediated Conversions (e.g., oxidoreductases, Candida antarctica lipase (B570770) L2 in transesterification)
Enzymatic oxidation is a widely recognized method for synthesizing this compound, leveraging the specificity of oxidoreductase enzymes. These enzymes catalyze the conversion of the aldehyde group of lyxose to a carboxylic acid. NAD(P)-dependent dehydrogenases or oxidases isolated from microbial sources, such as Gluconobacter oxydans, are commonly employed for the enzymatic oxidation of L-lyxose to L-lyxonic acid. This process typically occurs optimally at a pH range of 6.0–7.0 and temperatures between 25°C and 37°C, conditions that favor enzyme activity and stability.
Enzymes are also utilized in the modification of this compound derivatives. Candida antarctica lipase L2 (also known as lipase B), a widely used lipase in biocatalysis known for its stability and broad substrate spectrum, has been successfully employed in the enzymatic transesterification of lyxonate derivatives. researchgate.netnih.govmdpi.com For instance, lipase L2 from Candida antarctica was effective in the enzymatic transesterification of methyl 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonate, furnishing the corresponding this compound derivative in high yield. researchgate.netmolaid.com
Microbial Fermentation Strategies for this compound Production
While microbial fermentation is a significant route for the production of various sugar acids, including xylonic acid from xylose, direct microbial fermentation specifically for this compound production is less commonly highlighted in the provided information compared to the production of its precursor, L-lyxose, or the related xylonic acid. researchgate.netnih.gov However, advancements in metabolic engineering have enabled the microbial production of L-lyxose, which can then serve as a substrate for enzymatic conversion to L-lyxonic acid. Integrated fermentation-oxidation systems have been explored to streamline production, where microbially produced L-lyxose is oxidized in situ using immobilized oxidoreductases in a continuous bioreactor. Engineered strains, such as Corynebacterium glutamicum, have been developed to produce L-lyxose from glucose, facilitating this integrated approach and potentially achieving notable volumetric productivities.
Table 1 summarizes some key aspects of the synthetic methodologies discussed.
| Synthesis Method | Precursor(s) | Key Step(s) | Examples of Catalysts/Enzymes | Notes |
| Chemical Synthesis | ||||
| Oxidation of Aldopentoses | L-lyxose | Oxidation of aldehyde to carboxylic acid | Performic acid | Can yield this compound with subsequent hydrolysis. |
| Derivation from Ascorbic Acid Precursors | L-ascorbic acid | Oxidation, hydrolysis, decarboxylation | Controlled pH and temperature; potentially metal catalysts (for DKG decarboxylation in related processes) | Involves dehydroascorbic acid and 2,3-diketo-L-gulonic acid intermediates. |
| Synthesis of Esters and Lactones | This compound | Intramolecular cyclization (lactonization), esterification | Acidic conditions (for lactonization) | Forms stable derivatives like lyxono-1,4-lactone. wikipedia.org |
| Chemoenzymatic and Biocatalytic Syntheses | ||||
| Enzyme-Mediated Conversions (Oxidoreductases) | L-lyxose | Enzymatic oxidation of aldehyde to carboxylic acid | NAD(P)-dependent dehydrogenases or oxidases (e.g., from Gluconobacter oxydans) | High specificity, mild conditions. |
| Enzyme-Mediated Conversions (Candida antarctica lipase L2) | Lyxonate derivatives (e.g., methyl 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonate) | Enzymatic transesterification | Candida antarctica lipase L2 researchgate.netmolaid.com | Useful for modifying this compound derivatives. researchgate.netmolaid.com |
| Microbial Fermentation Strategies | Glucose (via engineered strains producing L-lyxose) | Microbial production of precursor (L-lyxose) followed by enzymatic oxidation | Engineered Corynebacterium glutamicum strains, immobilized oxidoreductases | Integrated fermentation-oxidation systems. |
Table 1: Summary of .
Engineered Strains and Substrate Utilization (e.g., Corynebacterium glutamicum, Klebsiella pneumoniae)
Microbial fermentation using engineered strains has emerged as a promising route for the production of sugar acids, including those structurally related to this compound. While direct examples of engineered strains specifically optimized for this compound production are still an active area of research, studies on the production of other pentose-derived sugar acids, such as xylonic acid, provide valuable insights and methodologies.
Corynebacterium glutamicum and Klebsiella pneumoniae are examples of microorganisms that have been metabolically engineered for the efficient conversion of sugars, including pentoses like xylose, into various valuable chemicals, such as sugar acids and alcohols. Klebsiella pneumoniae is known as a native producer of xylonate. Engineered Corynebacterium glutamicum strains have been developed to produce L-lyxose from glucose, which can subsequently be oxidized to this compound. The ability of these engineered strains to utilize a broad spectrum of carbon sources, including glucose and xylose, is crucial for the sustainable production of sugar acids from renewable biomass like lignocellulosic hydrolysates.
The efficiency of microbial conversion is significantly influenced by the choice of substrate and the metabolic pathways engineered within the host organism. For instance, the conversion of xylose to sugar acids often proceeds via a xylose or glucose dehydrogenase-mediated oxidation, followed by hydrolysis of the resulting lactone. Optimizing these pathways in engineered strains allows for improved substrate utilization and product specificity.
Process Intensification and Yield Optimization in Bioreactors
Process intensification and yield optimization in bioreactors are critical for achieving economically viable production of this compound through fermentation. Bioreactor parameters such as pH, temperature, aeration, and substrate feeding strategies play a significant role in cell growth, metabolic activity, and product accumulation.
Studies on the bioreactor production of sugar acids like xylonic acid and lactobionic acid highlight the importance of controlling these parameters to maximize yield and productivity. For example, maintaining optimal pH is crucial for the activity of the enzymes involved in the oxidation of sugars to sugar acids.
Synthesis of Bioactive this compound Analogs and Scaffolds
This compound, as a chiral sugar acid, serves as a valuable starting material or scaffold for the synthesis of a variety of bioactive molecules and derivatives. Its inherent stereochemistry makes it particularly useful in the construction of chiral compounds with defined configurations.
Functionalized Sugar Acid Derivatives (e.g., Oxetane (B1205548) δ-Amino Acids)
Functionalized sugar acid derivatives, including oxetane δ-amino acids, represent a class of compounds with potential biological activities. These derivatives can be synthesized through various chemical and chemoenzymatic routes, often utilizing sugars or their oxidized forms as precursors.
Oxetane rings, four-membered cyclic ethers, are present in various natural products and synthetic compounds exhibiting diverse biological activities. Oxetane amino acids, which incorporate an oxetane ring into an amino acid structure, can act as peptidomimetics or building blocks for the synthesis of more complex bioactive molecules.
The synthesis of oxetane δ-amino acid derivatives, such as 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonic acid, has been reported starting from sugars like D-xylose through a series of steps that may involve ring contraction and functional group transformations. These synthetic strategies often leverage the existing chirality of the sugar precursor to control the stereochemistry of the resulting oxetane derivative. The resulting functionalized sugar acid derivatives can serve as versatile scaffolds for further chemical modifications to generate libraries of compounds for biological screening.
This compound as a Chiral Building Block in Complex Molecule Synthesis
This compound's defined stereochemistry makes it a valuable chiral building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry and natural product synthesis. The strategy of using naturally occurring chiral compounds like sugars and sugar acids as starting materials is known as chiral pool synthesis.
Chiral pool synthesis offers an efficient route to access enantiomerically pure compounds, which is crucial for the development of pharmaceuticals and agrochemicals, as the biological activity of a molecule can be highly dependent on its stereochemistry. This compound, with its multiple hydroxyl groups and carboxylic acid function, provides several handles for chemical modification and coupling reactions.
By incorporating this compound or its derivatives into synthetic routes, chemists can introduce specific stereocenters and structural motifs into target molecules. This approach can simplify synthetic pathways and reduce the need for costly and often less efficient asymmetric synthesis methods starting from achiral precursors. The use of chiral building blocks like this compound is a cornerstone of modern organic synthesis for constructing complex chiral molecules with high stereochemical purity.
Sophisticated Analytical Techniques for Lyxonic Acid Research
Advanced Chromatographic Methodologies
Chromatography plays a crucial role in separating lyxonic acid from other compounds in a mixture, which is essential before detection and analysis.
High-Performance Liquid Chromatography (HPLC) with Specialized Detection (e.g., Refractive Index, Mass Spectrometry, Photodiode Array)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the identification and quantification of this compound in various systems, including biological and synthetic ones . For the separation of sugar acids like this compound, ion suppression reversed phase HPLC can be employed, utilizing columns designed for stability with acidic eluents scribd.com. Detection methods coupled with HPLC for this compound analysis include Refractive Index (RI) detection and Mass Spectrometry (MS), often referred to as LC-MS . HPLC-UV can also be used for quantification in biological samples, although differentiating enantiomers may require specialized chiral columns .
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the enantiomeric analysis of chiral compounds, including sugar acids like this compound usra.edupnas.org. Prior to GC analysis, polar compounds like sugar acids typically require derivatization to increase their volatility and improve chromatographic behavior sigmaaldrich.com. This involves replacing active hydrogens on hydroxyl and carboxyl groups with nonpolar moieties sigmaaldrich.com. Common derivatization techniques include silylation, although sensitivity to moisture can be a disadvantage sigmaaldrich.com. Chiral capillary columns, often incorporating derivatized cyclodextrins as stationary phases, are used to achieve the separation of enantiomers gcms.cz. GC-MS analysis of derivatized sugar acids allows for the determination of enantiomer ratios usra.edupnas.org. Studies on meteoritic samples, for instance, have utilized GC-MS with chiral columns to analyze the enantiomer ratios of various sugar acids, including this compound usra.edupnas.orgusra.edu.
Optimization of Separation Parameters (e.g., mobile phase, column selection)
Optimizing chromatographic separation parameters is critical to achieving adequate resolution and sensitivity for this compound analysis. Key parameters include the mobile phase composition, stationary phase (column) selection, flow rate, and temperature mdpi.comsigmaaldrich.com. For HPLC, the mobile phase pH can significantly impact the retention times of acidic compounds like this compound, with lower pH generally favoring retention of protonated forms derpharmachemica.com. Selecting the appropriate column chemistry is also crucial, as different stationary phases offer varying selectivity sigmaaldrich.com. In reversed-phase HPLC, for example, the choice of acidic modifier and its concentration, along with gradient length and shape, influence separation nih.gov. For GC-MS, the choice of chiral column is paramount for effective enantiomeric separation gcms.cz. Optimization often involves evaluating the effects of these parameters on resolution, separation time, and peak shape mdpi.comsigmaaldrich.com. Automated approaches and computational methods, including AI, are increasingly being used to predict optimal separation parameters and automate method optimization, reducing the need for extensive experimentation chromatographyonline.comdntb.gov.ua.
Structural Elucidation via Advanced Spectroscopy
Spectroscopic techniques provide valuable information about the structure and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental technique for the structural elucidation and stereochemical confirmation of organic compounds like this compound rsc.orgsigmaaldrich.com. NMR provides detailed information about the hydrogen and carbon atoms within the molecule, their connectivity, and their local electronic environments. This information is crucial for confirming the proposed structure of this compound and differentiating between possible isomers and stereoisomers . Analysis of characteristic peaks in ¹H and ¹³C NMR spectra can provide evidence for the presence of specific functional groups, such as the carboxylic acid group and the hydroxyl groups, as well as the carbon backbone and its stereochemical configuration rsc.org.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which aids in structural identification sigmaaldrich.com. When coupled with chromatography (e.g., LC-MS or GC-MS), MS detects the separated components based on their mass-to-charge ratio (m/z) . The molecular ion peak provides the molecular weight, while the fragmentation pattern generated under ionization conditions (e.g., electron ionization in GC-MS) can provide clues about the compound's structure by revealing characteristic fragments nih.govnist.gov. This fragmentation data can be compared to spectral libraries for identification nih.govnist.gov. MS is also used for the quantification of this compound in various samples .
X-ray Crystallography for Solid-State Stereochemical Determination
X-ray crystallography is a powerful scientific method utilized to determine the three-dimensional arrangement of atoms within a crystalline solid libretexts.orgnih.gov. This technique is particularly valuable for confirming the solid-state stereochemistry of chiral molecules like this compound or its derivatives soton.ac.ukresearchgate.net. By analyzing the diffraction pattern produced when X-rays interact with the ordered structure of a crystal, researchers can reconstruct an electron density map, from which the molecular structure and the precise spatial orientation of its atoms can be determined nih.gov.
For compounds that can form suitable crystals, X-ray diffraction provides direct evidence of bond lengths, bond angles, and conformational preferences in the solid state. In the context of sugar acids like this compound, this can reveal details about the puckering of any cyclic forms (such as lactones) and the orientation of hydroxyl groups and the carboxylic acid function. For instance, crystal structure analysis has been applied to D-lyxono-1,4-lactone and its O-tosyl derivative to study their conformations and the hydrogen bonding networks present in the crystal lattice mdpi.com. Hydrogen bonding, both intra- and intermolecular, plays a significant role in the crystal packing of such molecules mdpi.com.
Furthermore, X-ray crystallography can be used to determine the absolute stereochemistry of enantiopure chiral compounds researchgate.net. This is achieved by exploiting the phenomenon of resonant scattering, which causes small differences in the intensities of diffracted X-rays depending on the arrangement of atoms researchgate.net. While the effect can be weak for compounds composed primarily of light elements like carbon and oxygen, careful data collection and analysis can yield reliable results researchgate.net. The crystal structure of 2,3-O-Isopropylidene-L-lyxonic acid-1,4-lactone, a derivative of L-lyxonic acid, has been analyzed crystallographically, revealing its dimeric form and space group in the solid state biosynth.com. Additionally, the stereochemistry of an intermediate compound, methyl 2,4-anhydro-5-azido-D-lyxonate, involved in the synthesis of a D-lyxonic acid derivative, was confirmed through X-ray structure analysis tandfonline.com.
Quantitative Analysis and Method Validation
Quantitative analysis of this compound is essential for various research purposes, including studying its metabolic pathways, assessing purity, and determining its concentration in different matrices. A range of analytical techniques can be employed for this purpose, often coupled with chromatographic separation.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of organic acids, including sugar acids shimadzu.comspecificpolymers.com. Different separation modes, such as ion exclusion chromatography and ion exchange chromatography, are suitable for ionic compounds like organic acids shimadzu.com. Detection methods commonly used with HPLC for organic acids include UV detection, electroconductivity detection, and mass spectrometry (MS) detection shimadzu.com. For complex samples, coupling HPLC with mass spectrometry (LC-MS) offers enhanced sensitivity and selectivity, allowing for both identification and quantification alwsci.comuba.ar. LC-MS is particularly useful for analyzing thermally unstable compounds alwsci.com. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and quantitative analysis, although it is generally less sensitive than MS-based methods uba.arescholarship.org. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hybrid technique for qualitative and quantitative analysis, particularly suitable for volatile or derivatized compounds alwsci.comuba.ar.
Regardless of the analytical technique chosen, method validation is a crucial step to ensure the reliability and accuracy of the quantitative results psmile.orgunito.itdastmardi.ir. Method validation involves establishing performance parameters to demonstrate that the analytical procedure is reliable and fit for its intended purpose unito.itdastmardi.ir. Key parameters typically evaluated during quantitative method validation include precision, accuracy, linearity, range, and sensitivity (such as Limit of Detection (LOD) and Limit of Quantification (LOQ)) psmile.orgd-nb.infochromatographyonline.com.
Precision assesses the reproducibility of measurements, typically evaluated through replicate analyses of samples at different concentration levels (e.g., intra-day and inter-day precision) psmile.orgd-nb.info. Accuracy determines how close the measured values are to the true concentration, often assessed through recovery studies where known amounts of the analyte are added to a sample matrix and the recovery is measured d-nb.info. Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range d-nb.info. The range is the interval of analyte concentrations for which the method provides acceptable accuracy and precision chromatographyonline.com. Sensitivity parameters like LOD and LOQ define the lowest concentration of the analyte that can be reliably detected and quantified, respectively d-nb.infowestgard.com.
Validation procedures involve conducting a set of experiments to determine these parameters and defining acceptability criteria for each psmile.orgdastmardi.ir. For example, in validating an HPLC method for related compounds, precision might be evaluated by calculating the relative standard deviation (% RSD) of replicate injections, and accuracy by determining the percent recovery of spiked standards d-nb.info. Validating methods for this compound may involve using synthetic standards and considering factors like pH-dependent tautomerization, which could affect analytical results .
Data tables presenting validation results, such as precision (%RSD) and accuracy (% Recovery) at different concentration levels, are typically included to document the performance characteristics of the validated method. For instance, a table might show recovery rates for this compound spiked into a specific matrix, demonstrating the accuracy of the method within a certain range.
| Parameter | Definition | Typical Evaluation Method |
| Precision | Agreement of replicate measurements | Intra-day and Inter-day analysis, calculation of %RSD psmile.orgd-nb.info |
| Accuracy | Closeness of measured value to the true value | Recovery studies using spiked samples d-nb.info |
| Linearity | Proportionality of response to analyte concentration over a range | Analysis of standards at multiple concentrations, calibration curve d-nb.info |
| Range | Concentration interval with acceptable accuracy and precision | Determined from linearity, precision, and accuracy data chromatographyonline.com |
| Sensitivity (LOD/LOQ) | Lowest concentration detectable/quantifiable with reliability | Signal-to-noise ratio, statistical methods d-nb.infowestgard.com |
Table 1: Key Parameters in Quantitative Method Validation
Detailed research findings related to the quantitative analysis of this compound would involve presenting specific chromatographic conditions (e.g., column type, mobile phase, flow rate), detection parameters, calibration curves, and the calculated validation parameters (precision, accuracy, LOD, LOQ) obtained for a particular analytical method applied to this compound in a defined sample type. While specific quantitative data for this compound was not extensively detailed in the search results beyond mentioning the techniques, the principles and validation approaches outlined are directly applicable.
Enzymatic Mechanisms and Structure Function Relationships of Lyxonic Acid Modifying Enzymes
Active Site Architecture and Catalytic Dyads
Enzyme active sites are the regions where substrates bind and chemical reactions occur, typically comprising a small number of amino acid residues that form temporary bonds with the substrate and catalyze the reaction wikipedia.org. The specific arrangement of these residues dictates enzyme specificity and catalytic efficiency wikipedia.org.
L-lyxonate dehydratase (LyxD), an enzyme involved in the degradation of L-lyxonate, belongs to the mandelate (B1228975) racemase (MR) subgroup of the enolase superfamily nih.govebi.ac.uk. Structural studies of LyxD from Labrenzia aggregata have revealed insights into its active site architecture. The enzyme possesses a conserved catalytic His-Asp dyad located at the end of the seventh and sixth β-strands of the (β/α)7β-barrel domain nih.govebi.ac.uk. This dyad is critical for catalytic activity, as substitutions for key residues like His 316 or Arg 179 in Labrenzia aggregata LyxD have been shown to inactivate the enzyme nih.gov. Catalytic dyads, such as the His-Asp dyad, are pairs of amino acid residues that work together to facilitate catalysis, often by stabilizing transition states or acting as acid-base catalysts researchgate.net. In some enzymatic mechanisms, a histidine residue within a His-Asp dyad can function as a catalytic acid/base ubc.ca. The interaction between the negatively-charged aspartate and positively-charged histidine residues in a catalytic triad (B1167595) (which can include a Ser, His, and Asp) can make the histidine a more powerful base researchgate.net.
Substrate Specificity and Stereoselectivity of Enzymes
Enzyme substrate specificity refers to the ability of an enzyme to recognize and bind to a specific substrate or a limited range of substrates wikipedia.org. This specificity arises from the complementary shapes and chemical interactions between the enzyme's active site and the substrate wikipedia.org. Stereoselectivity, a type of specificity, relates to an enzyme's preference for a particular stereoisomer of a substrate or its ability to produce a specific stereoisomer as a product nih.govwisc.edu.
While specific details on the substrate specificity and stereoselectivity of LyxD for lyxonic acid are primarily discussed in the context of its role in L-lyxonate degradation nih.govebi.ac.uk, research on other enzymes provides relevant insights into these principles. For instance, studies on L-threonic acid dehydrogenase homologs have investigated their kinetic parameters (kcat/KM) with various aldonic acid sugar substrates, demonstrating varying catalytic efficiencies msu.ru. The control of stereochemistry in enzyme catalysis can be associated with specific amino acid residues in the active site; for example, a conserved alanine (B10760859) or glycine (B1666218) can influence the stereoconfiguration of products nih.gov. Modifications to the substrate-binding pocket can also alter enzyme enantioselectivity nih.gov.
Enzymatic methods for synthesizing L-lyxonic acid often utilize oxidoreductases, such as NAD(P)-dependent dehydrogenases or oxidases, known for their high stereochemical fidelity . These enzymes catalyze the oxidation of L-lyxose to L-lyxonic acid .
Cofactor Dependencies and Catalytic Mechanisms of this compound Enzymes
Many enzymes require cofactors – non-protein chemical compounds – to assist in catalysis wikipedia.orgnih.gov. These can include metal ions or organic molecules nih.gov. Vitamin C (L-ascorbic acid), from which this compound can be derived, acts as a cofactor for several enzymes, particularly metalloenzymes like 2-oxoglutarate-dependent dioxygenases, which have iron or copper ions at their active sites nih.govmdpi.comliposhell.pl. Vitamin C's role often involves reducing or maintaining these metal ions in a reduced state, which is crucial for the enzyme's activity nih.govmdpi.com.
LyxD, as a member of the enolase superfamily, is known to require a divalent metal ion for activity, typically Mg2+, which is found in its active site nih.govebi.ac.uk. The catalytic mechanism of LyxD involves the dehydration of L-lyxonate nih.govebi.ac.uk. This is the first step in a degradation pathway that ultimately yields α-ketoglutarate, an intermediate in the citric acid cycle nih.govebi.ac.uk. The pathway involves LyxD dehydrating L-lyxonate to 2-keto-3-deoxy-L-lyxonate, followed by further dehydration by 2-keto-3-deoxy-L-lyxonate dehydratase to produce α-ketoglutarate semialdehyde, which is then oxidized to α-ketoglutarate by a dehydrogenase nih.govebi.ac.uk.
While the specific catalytic mechanism of LyxD involves dehydration and likely utilizes the conserved His-Asp dyad and a metal cofactor, other enzymes involved in sugar acid metabolism employ different mechanisms, such as deprotonation/reprotonation mechanisms which may require metal ions like Co2+ as cofactors researchgate.net.
Genetic Regulation and Transcriptomic Responses of this compound Metabolism
The metabolism of this compound, like other metabolic pathways, is subject to genetic regulation, and changes in its availability can elicit transcriptomic responses in organisms. In Pseudomonas aeruginosa PAO1, L-lyxonate can serve as a carbon source nih.govebi.ac.uk. When P. aeruginosa is grown on L-lyxonate, the gene encoding LyxD is significantly upregulated, along with several other conserved proximal genes involved in the L-lyxonate degradation pathway nih.govebi.ac.uk. This upregulation at the transcriptomic level indicates a coordinated genetic response to the presence of L-lyxonate, allowing the bacterium to utilize this compound for growth nih.govebi.ac.uk.
Transcriptomic analyses can reveal how organisms respond to the presence of specific organic acids and how metabolic pathways are regulated at the gene expression level nih.govoup.commdpi.com. For example, studies on Saccharomyces cerevisiae producing D-xylonate have shown upregulation of genes related to cell wall integrity and other genes previously identified as upregulated in response to organic acids nih.gov. In P. aeruginosa, metabolic genes, including those involved in amino acid metabolism, can undergo differential expression in response to various conditions, including phage infection researchgate.netplos.org. The adaptation of P. aeruginosa to different environments, such as the lungs of cystic fibrosis patients, involves significant metabolic rewiring and changes in the expression of metabolic genes mdpi.com.
The upregulation of genes involved in this compound metabolism in the presence of this compound highlights a specific example of how the availability of a metabolic substrate can trigger a targeted transcriptomic response to facilitate its utilization.
Here is a data table summarizing some key enzymatic characteristics discussed:
| Enzyme/Pathway | Organism | Key Feature(s) | Cofactor(s) Involved | Reaction Type(s) | Relevant Section |
| L-lyxonate dehydratase (LyxD) | Labrenzia aggregata | Conserved catalytic His-Asp dyad, (β/α)7β-barrel domain, KxR motif nih.govebi.ac.uk | Mg2+ nih.govebi.ac.uk | Dehydration of L-lyxonate nih.govebi.ac.uk | 6.1, 6.3 |
| L-lyxonate degradation pathway | Pseudomonas aeruginosa | LyxD and other proximal genes involved nih.govebi.ac.uk | Not specified | Dehydration, oxidation nih.govebi.ac.uk | 6.3, 6.4 |
| Oxidoreductases (for L-lyxonic acid synthesis) | Microbial sources | High stereochemical fidelity | NAD(P)-dependent | Oxidation of L-lyxose | 6.2, 6.3 |
| 2-oxoglutarate-dependent dioxygenases | Various | Iron or copper in active site nih.govmdpi.comliposhell.pl | Vitamin C, Fe(II) | Hydroxylation, other reactions nih.govmdpi.comliposhell.pl | 6.3 |
| L-threonic acid dehydrogenase homologs | Various | Varying catalytic efficiencies (kcat/KM) with aldonic acids msu.ru | Not specified | Oxidation msu.ru | 6.2 |
Microbial Systems Engineering for Lyxonic Acid Applications
Metabolic Engineering Strategies for Enhanced Production of Lyxonic Acid
Metabolic engineering is central to optimizing microbial strains for the efficient production of sugar acids like this compound. nih.gov Key strategies focus on redirecting cellular metabolism towards the target product by overexpressing crucial enzymes, eliminating competing metabolic pathways, and ensuring a balanced supply of necessary cofactors. nih.govnih.gov
A primary approach involves the heterologous expression or overexpression of genes encoding xylose dehydrogenase (XDH), the enzyme that catalyzes the initial oxidation of D-xylose to D-xylonolactone, which is then hydrolyzed to D-lyxonic acid. nih.govmdpi.com For instance, in the bacterium Zymomonas mobilis, seven different XDH genes were tested, with the one from Paraburkholderia xenovorans leading to the highest production of this compound. mdpi.com Similarly, in the yeast Komagataella phaffii, the expression of newly identified bacterial xylose dehydrogenases enabled the production of significant titers of this compound. researchgate.net
Another critical strategy is the deletion of competing pathways to increase the availability of the precursor, D-xylose, and prevent its diversion to other metabolic fates. nih.gov In engineered Z. mobilis, the deletion of the xylose reductase gene, which is responsible for the production of the byproduct xylitol, resulted in a significant increase in this compound production. mdpi.com This approach ensures that more of the substrate is channeled through the desired oxidative pathway. mdpi.com
Furthermore, cofactor balancing is essential for efficient redox reactions in the production pathway. nih.gov The conversion of xylose to this compound by xylose dehydrogenase is often dependent on cofactors like NAD+. Ensuring the regeneration and availability of these cofactors is crucial for maintaining high reaction rates. researchgate.net
Table 1: Metabolic Engineering Strategies for Enhanced this compound Production
| Strategy | Description | Example Organism | Key Gene(s) Manipulated | Reference |
| Overexpression of Key Enzymes | Increasing the expression of enzymes directly involved in the this compound synthesis pathway. | Zymomonas mobilis | Xylose dehydrogenase (xdh) from Paraburkholderia xenovorans | mdpi.com |
| Deletion of Competing Pathways | Removing or disabling metabolic pathways that consume the substrate or intermediates. | Zymomonas mobilis | Xylose reductase (xr) | mdpi.com |
| Cofactor Balancing | Optimizing the availability and regeneration of necessary cofactors for enzymatic reactions. | General strategy | Not specified | nih.gov |
| Transporter Engineering | Improving the transport of substrates into the cell and products out of the cell. | General strategy | Not specified | nih.gov |
Development of Integrated Fermentation-Oxidation Bioprocesses
The development of integrated bioprocesses that combine fermentation and oxidation steps is a key strategy for the efficient conversion of biomass into this compound. nih.gov This approach is particularly relevant for the utilization of lignocellulosic hydrolysates, which contain a mixture of sugars. nih.gov A common strategy involves separating the solid and liquid fractions of pretreated biomass. The liquid fraction, rich in xylose, is used for the production of this compound, while the solid fraction, rich in cellulose, is hydrolyzed to glucose and fermented to other products like bioethanol. nih.gov
In such a system, after 72 hours of bioconversion of the concentrated corn stover prehydrolyzate, a this compound concentration of 54.97 g/L was achieved, with a yield of 95.45%. nih.gov This demonstrates the high efficiency of the oxidation step in the integrated process. nih.gov The mass balance of this particular integrated process showed that from 7.8 tonnes of oven-dry corn stover, 1 tonne of ethanol (B145695) and 1.3 tonnes of this compound could be produced. nih.gov
Utilization of Renewable Substrates in Microbial this compound Synthesis
The ability to utilize renewable and low-cost substrates is crucial for the economic viability of microbial this compound production. bohrium.com Lignocellulosic biomass, such as agricultural residues, is an abundant and sustainable feedstock. mdpi.com These materials are rich in hemicellulose, which can be hydrolyzed to release xylose, the primary precursor for this compound. mdpi.comnih.gov
Sugarcane bagasse is one such renewable substrate that has been successfully used for this compound production. mdpi.com Engineered strains of Zymomonas mobilis have been shown to produce this compound from sugarcane bagasse hydrolysate. mdpi.com In one study, an engineered Z. mobilis strain was able to produce 11.13 g/L of this compound from a hydrolysate containing 10 g/L of xylose. mdpi.com Similarly, Komagataella phaffii strains engineered with bacterial xylose dehydrogenases have produced 11.7 ± 1.6 g/L of this compound from sugarcane bagasse hydrolysate. researchgate.net
Corn stover is another significant agricultural residue that has been utilized as a feedstock. nih.gov As previously mentioned, the xylose-rich prehydrolyzate from acid-catalyzed steam-exploded corn stover was efficiently converted to this compound by Gluconobacter oxydans. nih.gov Palm fronds have also been investigated as a potential renewable resource for producing lyxonic and gluconic acids. mdpi.com
The use of these renewable substrates not only reduces the cost of production but also contributes to a more sustainable and circular bioeconomy by valorizing agricultural waste streams. bohrium.commdpi.com
Table 2: Utilization of Renewable Substrates for this compound Production
| Substrate | Microorganism | This compound Titer | Reference |
| Sugarcane Bagasse Hydrolysate | Zymomonas mobilis (engineered) | 11.13 g/L | mdpi.com |
| Sugarcane Bagasse Hydrolysate | Komagataella phaffii (engineered) | 11.7 ± 1.6 g/L | researchgate.net |
| Corn Stover Prehydrolyzate | Gluconobacter oxydans | 54.97 g/L | nih.gov |
| Palm Frond Hydrolysate | Gluconobacter oxydans | 0.62 ± 0.04 g/L | mdpi.com |
Microorganism-Specific Production Capabilities (e.g., Paraburkholderia sacchari, Komagataella phaffii)
Different microorganisms exhibit varying capabilities for this compound production, either naturally or after genetic engineering. Paraburkholderia sacchari and Komagataella phaffii are two notable examples that have been extensively studied. researchgate.netresearchgate.net
Paraburkholderia sacchari is a bacterium that has demonstrated a remarkable natural ability to produce high titers of this compound from D-xylose. researchgate.netx-mol.com In fed-batch cultivations using xylose as the sole carbon source, this bacterium achieved a this compound concentration of 150 g/L with a productivity of 1.5 g/L/h. researchgate.net When a sequential feeding strategy was employed, with glucose for cell growth followed by xylose for production, the this compound concentrations reached an impressive 370-390 g/L. researchgate.netx-mol.com This resulted in a volumetric productivity of 6.4-7.7 g/L/h and a yield of 1.1 g of this compound per gram of xylose, which is close to the theoretical maximum. researchgate.net
Komagataella phaffii (formerly known as Pichia pastoris), a methylotrophic yeast, has been successfully engineered to become an efficient producer of this compound. researchgate.netmdpi.com This yeast is a favorable host for industrial applications due to its ability to grow to high cell densities and its established use in producing recombinant proteins. mdpi.commdpi.com By expressing newly identified xylose dehydrogenase genes from bacteria, engineered K. phaffii strains were able to produce up to 37.1 ± 1.9 g/L of this compound in a mineral medium with a yield of 0.96 g/g. researchgate.net This was the first demonstration of efficient this compound production in this yeast. researchgate.net Furthermore, these engineered strains were also capable of producing this compound from renewable feedstocks like sugarcane bagasse hydrolysate. researchgate.net The addition of glycerol (B35011) as a co-substrate has been shown to enhance this compound production in K. phaffii. unb.br
Table 3: Comparison of this compound Production in Paraburkholderia sacchari and Komagataella phaffii
| Microorganism | Production Strategy | Substrate(s) | Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |
| Paraburkholderia sacchari | Fed-batch | Xylose | 150 | 1.5 | 0.63 | researchgate.net |
| Paraburkholderia sacchari | Fed-batch (sequential feeding) | Glucose, Xylose | 370-390 | 6.4-7.7 | 1.1 | researchgate.netx-mol.com |
| Komagataella phaffii (engineered) | Batch | Xylose (mineral medium) | 37.1 ± 1.9 | Not reported | 0.96 ± 0.02 | researchgate.net |
| Komagataella phaffii (engineered) | Batch | Sugarcane Bagasse Hydrolysate | 11.7 ± 1.6 | Not reported | 0.40 ± 0.06 | researchgate.net |
Computational and Theoretical Approaches in Lyxonic Acid Chemistry
Density Functional Theory (DFT) Studies on Lyxonic Acid Reaction Pathways (e.g., L-ascorbic acid degradation)
Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure of molecules and predict their properties and reactivity. In the context of this compound, DFT has been applied to study reaction pathways, particularly those involving the degradation of related compounds like L-ascorbic acid (Vitamin C). acs.orgrsc.orgresearchgate.netfaratarjome.ir L-ascorbic acid is known to degrade into various products, including this compound, under certain conditions. acs.orgfaratarjome.ir
DFT studies have explored the elementary processes involved in the oxidation and degradation of L-ascorbic acid. acs.orgrsc.orgresearchgate.net These studies can help elucidate the mechanisms by which L-ascorbic acid transforms into products such as dehydroascorbic acid, diketogulonic acid, and ultimately, smaller molecules including threonic, oxalic, xylonic, and lyxonic acids. acs.orgrsc.orgresearchgate.net By calculating the energies and transition states of different reaction steps, DFT can provide insights into the feasibility and preferred routes of these degradation pathways. acs.orgrsc.orgmdpi.comrsc.org For instance, DFT calculations have been used to investigate the reaction paths involving L-ascorbic acid, hydroxyl radicals, and water clusters, examining the regioselectivity of radical addition and the energetics of intermediate carboxylic acids. rsc.orgresearchgate.net
DFT calculations can also be used to analyze the chemical properties of biomolecules, such as antioxidant capacity and intermolecular forces. acs.org While much of the DFT work in this area focuses on the initial stages of L-ascorbic acid oxidation, the pathways leading to products like this compound are part of the broader degradation network investigated by these methods. acs.orgrsc.orgresearchgate.netfaratarjome.ir
Molecular Dynamics Simulations of this compound Conformations and Interactions
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. galaxyproject.orgfrontiersin.org By applying classical mechanics, MD simulations can provide information about the dynamic behavior of molecules, including their conformational changes and interactions with their environment or other molecules. galaxyproject.orgelifesciences.orgplos.orgarxiv.orgmdpi.com
For this compound, MD simulations can be employed to study its conformational landscape in different environments, such as in aqueous solution. Sugar acids like this compound can exist in various conformers due to the flexibility of their open-chain structure and the possibility of forming cyclic lactones. wikipedia.org MD simulations can help to understand the relative populations of these conformers and the transitions between them. galaxyproject.orgelifesciences.orgarxiv.org
Furthermore, MD simulations can be used to investigate the interactions of this compound with other molecules, such as proteins or enzymes. researchgate.netrasayanjournal.co.inmdpi.comnih.govnih.gov These simulations can provide insights into the binding modes, stability of complexes, and the nature of intermolecular forces involved. While specific MD studies solely focused on this compound were not prominently found in the search results, the principles and applications of MD to study the conformations and interactions of similar small molecules and biomolecules are well-established. galaxyproject.orgfrontiersin.orgelifesciences.orgplos.orgarxiv.orgmdpi.comresearchgate.netrasayanjournal.co.inmdpi.comnih.govnih.govnih.govarxiv.org For example, MD simulations have been used to study protein-ligand interactions, assess binding stability, and reveal atomistic insights into transient interactions. researchgate.netrasayanjournal.co.innih.gov The conformational flexibility of molecules and their interactions are key aspects that MD simulations are well-suited to explore. galaxyproject.orgelifesciences.orgplos.orgarxiv.orgmdpi.comnih.gov
In Silico Enzyme Discovery and Characterization Related to this compound Metabolism
In silico approaches, which involve computational methods for biological research, are increasingly used in enzyme discovery and characterization. researchgate.netnih.govmdpi.comnih.govfrontiersin.orgnih.govrsc.org These methods can help identify potential enzymes involved in the metabolism of specific compounds, predict their functions, and characterize their properties without extensive experimental work. researchgate.netnih.govmdpi.comnih.govfrontiersin.orgnih.gov
For this compound, in silico enzyme discovery and characterization could involve searching genomic or proteomic databases for enzymes that may catalyze reactions involving this compound as a substrate or product. researchgate.netnih.govmdpi.comfrontiersin.org This might include enzymes involved in sugar acid metabolism or the degradation pathways of related compounds. acs.orgfaratarjome.ir Tools such as sequence analysis, homology modeling, and protein structure prediction can be used to characterize potential enzyme candidates and gain insights into their active sites and possible mechanisms. researchgate.netnih.govmdpi.comfrontiersin.org
Molecular docking simulations, often used in conjunction with in silico enzyme studies, can predict how this compound might bind to the active site of a putative enzyme and estimate the binding affinity. mdpi.comfrontiersin.org Furthermore, in silico methods can be used to predict enzyme kinetics and catalytic efficiency. nih.gov While direct examples of in silico discovery specifically for this compound metabolizing enzymes were not found, the methodology is applicable to identifying and characterizing enzymes for various metabolic pathways. researchgate.netnih.govmdpi.comnih.govfrontiersin.orgnih.govrsc.org This includes enzymes involved in the broader context of carbohydrate metabolism and the breakdown of related compounds like L-ascorbic acid. acs.orgfaratarjome.ir
Emerging Research Frontiers and Applications of Lyxonic Acid
Lyxonic Acid in Advanced Organic Synthesis and Materials Science
This compound and its derivatives have shown potential in organic synthesis and materials science, although their applications appear more limited compared to some other sugar acids like xylonic acid. D-Lyxonic acid, in the form of its potassium salt, is noted as a compound useful in organic synthesis. pharmaffiliates.com Research has explored the chemoenzymatic synthesis of derivatives of D-lyxonic acid, such as 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonic acid, starting from D-xylose. This involves steps like ring contraction, fluorination, and ester hydrolysis. researchgate.net Another derivative, 2,3-O-Isopropylidene-L-lyxonic acid-1,4-lactone, is an enantiopure compound that has been investigated, and crystallographic analysis has shown it adopts a dimeric form. biosynth.com
While direct applications of this compound in materials science are not extensively detailed in the provided results, related sugar acids like xylonic acid are valued for their potential to replace gluconic acid in various industrial applications due to similar structures and chelating properties. This suggests potential, albeit less explored, for this compound in areas where sugar acids' chelating abilities or structural motifs are beneficial.
Comparative Metabolic Studies with Related Aldonic Acids in Diverse Biological Systems
This compound is part of the aldonic acid family, which are sugar acids where the aldehyde functional group of an aldose is oxidized to a carboxyl group. msu.rumsu.ru Comparative metabolic studies often examine this compound alongside other aldonic acids, such as xylonic acid, threonic acid, and gluconic acid, particularly in the context of vitamin C degradation. google.com L-Lyxonic acid, L-xylonic acid, and L-threonic acid are formed during the decomposition of dehydroascorbic acid (DHA), an oxidized form of vitamin C (L-ascorbic acid), and its intermediate, 2,3-diketo-L-gulonic acid (DKG).
Studies have indicated that L-lyxonic acid plays a role in modulating vitamin C metabolism, potentially aiding in the retention and circulation of active vitamin C. However, L-lyxonic acid is considered a rarer metabolite compared to other vitamin C degradation products like oxalic acid or L-threonic acid, as its formation depends on specific decarboxylation pathways. The stereochemistry of aldonic acids can influence enzyme specificity in metabolic pathways. For instance, while D-xylonic acid is metabolized by D-xylonic acid dehydrogenase, L-lyxonic acid interacts with Fe-dependent dioxygenases. L-Lyxonic acid also forms distinct degradation intermediates during vitamin C catabolism compared to L-xylonic acid.
Research into the catabolism of aldonic acids in microorganisms highlights the diversity of these pathways. For example, a novel L-lyxonate degradation pathway has been discovered in Pseudomonas aeruginosa PAO1, where L-lyxonate serves as a carbon source. ebi.ac.uknih.gov This pathway involves the dehydration of L-lyxonate by L-lyxonate dehydratase (LyxD), followed by further dehydration to yield α-ketoglutarate semialdehyde, which is then oxidized to α-ketoglutarate, an intermediate in the citric acid cycle. nih.gov Comparative studies of aldonic acid metabolism in microorganisms contribute to understanding potential biotechnological applications, such as the microbial production of value-added chemicals.
Broader Roles as a Metabolite Across Organisms (e.g., human, rat, plant metabolite)
This compound has been identified as a metabolite in a variety of organisms, including humans, rats, and plants. nih.govebi.ac.ukechemi.comguidechem.comebi.ac.ukebi.ac.uk
Human Metabolite: L-Lyxonic acid is recognized as a human urinary metabolite. nih.govebi.ac.ukechemi.comguidechem.com It is a product of the oxidative degradation of L-ascorbic acid (vitamin C) in humans.
Rat Metabolite: L-Lyxonic acid is also found as a metabolite in rats. nih.govebi.ac.ukechemi.comebi.ac.ukguidechem.com Studies in rat kidney have shown the formation of L-lyxonic and L-xylonic acids from L-ascorbic acid. ebi.ac.uk Research on metabolic profiles in rats, such as those with high-fat diet-induced NAFLD, has detected this compound among the metabolites. e-century.us
Plant Metabolite: D-Lyxonic acid has been reported as a plant metabolite. nih.govguidechem.comebi.ac.ukzfin.org It has been detected in Arabidopsis thaliana and Vitis vinifera (grapevine). nih.gov
The presence of this compound as a metabolite across these diverse organisms underscores its involvement in fundamental biochemical processes, particularly carbohydrate metabolism and the degradation of related compounds like vitamin C. msu.rumsu.runih.gov
Q & A
Q. How is Lyxonic acid synthesized and characterized in laboratory settings?
this compound (C₅H₁₀O₆) is synthesized via the mild oxidation of xylose, a pentose sugar. Structural confirmation requires techniques like nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular weight verification. Derivatives such as the 1,4-lactone form (observed in HAS-5% and HAS-20% matrices) are stabilized under specific pH conditions and analyzed using polarimetry to determine optical rotation .
Q. What analytical techniques are used to detect this compound in complex biological samples?
Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization is a standard method. For example, this compound (5TMS) was detected in metabolomic datasets with high abundance (e.g., 831,999.45–2,510,338.94 peak areas). Quantification relies on relative response factors (RRFs) calibrated using structurally related acids (e.g., threonic or xylonic acids) when standards are unavailable .
Advanced Research Questions
Q. How does this compound participate in metabolic networks related to amino acid biosynthesis?
this compound is downstream of L-phenylalanine in reconstructed metabolic networks, influencing L-glutamic acid, L-valine, and pentose alcohol II synthesis. Its role is hypothesized to involve cross-talk between sugar acid metabolism and amino acid pathways, though functional validation is pending. Causal network analyses suggest regulatory links to glycolysis intermediates and secondary amines like L-proline .
Q. What challenges arise in quantifying this compound in metabolomic studies, and how are they addressed?
Key challenges include:
- Derivatization efficiency : TMS tagging can vary between sugar acids, requiring RRFs from analogs (e.g., ribonic acid) for calibration .
- Matrix effects : Exclusivity of this compound lactones in HAS-5% vs. HAS-20% matrices (e.g., differing co-eluting compounds) demands orthogonal separation methods like hydrophilic interaction liquid chromatography (HILIC) .
- Data normalization : High-abundance signals (e.g., >2.5 million peak areas) may require log-transformation to avoid skewing multivariate models .
Q. How do stereochemical configurations of this compound derivatives influence their biological activity?
The γ-lactone form of this compound (e.g., 2,3-O-cyclohexylidene-(L)-lyxonic acid γ-lactone) exhibits distinct rotational properties (+52°), which correlate with its reactivity in glycosylation reactions. Stereochemical assignments via X-ray crystallography or comparative NMR with known lactones (e.g., β-lyxonic acid) are critical for structure-activity studies .
Q. How can contradictions in this compound’s reported metabolic roles be resolved experimentally?
Discrepancies in pathway annotations (e.g., upstream/downstream relationships with oxalic acid or L-phenylalanine) require:
- Isotope tracing : Using ¹³C-labeled this compound to track carbon flux in microbial or plant models.
- Knockout studies : Disrupting this compound biosynthesis genes (if identified) to observe phenotypic changes.
- Multi-omics integration : Cross-referencing transcriptomic data with metabolomic networks to identify regulatory hubs .
Methodological Best Practices
- Synthesis & Characterization : Include detailed NMR (¹H, ¹³C, 2D-COSY) and MS data in supplementary materials, adhering to journal guidelines for compound validation .
- Data Reporting : Use SI units for concentrations (e.g., μM) and provide raw data tables for reproducibility .
- Causal Inference : Apply partial directed correlation (PDC) or Bayesian network models to metabolomic datasets to hypothesize metabolic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
